2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2F2N3O2S2.ClH/c19-14-9-11(16(20)29-14)17(26)25(2-1-24-3-5-27-6-4-24)18-23-15-12(22)7-10(21)8-13(15)28-18;/h7-9H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZTUZUBOKIEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=C(SC(=C4)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride is a synthetic organic molecule with potential biological applications, particularly in the fields of oncology and antimicrobial therapy. This article reviews its biological activity based on various studies, including its mechanism of action, efficacy against different cell lines, and its potential as a therapeutic agent.
Chemical Structure and Properties
The molecular structure of the compound is characterized by:
- Molecular Formula : C₁₈H₁₈Cl₂F₂N₄OS
- Molecular Weight : 404.38 g/mol
- IUPAC Name : 2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride
The presence of dichloro and difluoro substituents suggests enhanced lipophilicity and potentially improved bioavailability.
Antitumor Activity
Recent studies have highlighted the antitumor properties of similar benzothiazole derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines.
- Cell Line Studies :
- Mechanism of Action :
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated:
- In Vitro Testing :
Case Study 1: Antitumor Efficacy
In a study evaluating a series of benzothiazole derivatives:
- The compound demonstrated a significant reduction in cell viability across multiple cancer cell lines.
- The results suggested that modifications to the benzothiazole core could enhance antitumor efficacy.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antibacterial properties of thiophene derivatives:
- The compound exhibited effective inhibition against both E. coli and S. aureus, suggesting a broad spectrum of antimicrobial activity.
- The study concluded that structural modifications could lead to enhanced potency and specificity in targeting bacterial infections.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?
- Methodology :
- Solvent selection : Use polar aprotic solvents like acetonitrile or 1,4-dioxane for initial reactions, as they stabilize intermediates and enhance cyclization efficiency .
- Cyclization agents : Employ iodine and triethylamine in DMF to facilitate sulfur elimination and thiadiazole ring formation, as demonstrated in analogous 1,3,4-thiadiazole syntheses .
- Reaction monitoring : Use thin-layer chromatography (TLC) with silica gel plates to track intermediate formation and optimize reaction times (e.g., 1–3 minutes for initial steps, 4–6 hours for cyclization) .
- Data validation : Confirm product purity via melting point analysis and HPLC (>95% purity threshold) .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodology :
- 1H/13C NMR : Analyze in DMSO-d6 to resolve aromatic protons (e.g., 7.03–8.69 ppm for benzo[d]thiazolyl groups) and morpholinoethyl signals (3.5–4.0 ppm) .
- IR spectroscopy : Identify key functional groups, such as C=O (1650–1700 cm⁻¹) and NH stretches (3100–3200 cm⁻¹) .
- Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns for chlorine/fluorine atoms .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of iodine in cyclization during synthesis?
- Methodology :
- Isotopic labeling : Replace iodine with ¹²⁷I/¹²⁹I isotopes to track sulfur elimination pathways via mass spectrometry .
- Computational modeling : Apply density functional theory (DFT) to simulate transition states and evaluate iodine’s catalytic role in thiadiazole formation .
- Contradiction resolution : If experimental yields contradict computational predictions, re-examine solvent effects (e.g., DMF polarity) on reaction kinetics .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, given its structural analogs?
- Methodology :
- Antimicrobial testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains, referencing similar 1,3,4-thiadiazole derivatives with MIC values <10 µg/mL .
- Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ dose-response curves .
- Controls : Include positive controls (e.g., doxorubicin) and solvent-only blanks to validate results .
Q. How can environmental fate studies assess the compound’s persistence in ecosystems?
- Methodology :
- Biodegradation assays : Use OECD 301F guidelines to measure degradation rates in soil/water matrices under aerobic conditions .
- Partition coefficients : Calculate log Kow (octanol-water) and log Koc (organic carbon) via shake-flask methods to predict bioaccumulation potential .
- Advanced modeling : Apply EPI Suite or ECHA QSAR tools to estimate half-lives and toxicity thresholds for aquatic organisms .
Experimental Design & Data Analysis
Q. How should researchers design experiments to resolve contradictions in biological activity data?
- Methodology :
- Replicates and controls : Use ≥4 replicates per treatment group and include vehicle controls to minimize batch variability .
- Dose-response normalization : Express activity as % inhibition relative to controls, using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare means (p < 0.05 significance) .
Q. What analytical methods validate the compound’s stability under varying storage conditions?
- Methodology :
- Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation products .
- Stability-indicating assays : Use HPLC-DAD with C18 columns (gradient elution) to resolve parent compound from degradants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
